molecular formula C8H4Br2F4O B13327652 1-Bromo-2-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzene

1-Bromo-2-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzene

Cat. No.: B13327652
M. Wt: 351.92 g/mol
InChI Key: WYBBTIHYJWWYGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzene is an organic compound with the molecular formula C8H5Br2F4O. This compound is characterized by the presence of a bromine atom and a tetrafluoroethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzene typically involves the reaction of 1,2,2,2-tetrafluoroethanol with 1,2-dibromobenzene under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of phenols and quinones.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

1-Bromo-2-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-2-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzene involves its interaction with specific molecular targets. The bromine atoms and the tetrafluoroethoxy group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of stable products. The pathways involved include electrophilic aromatic substitution and nucleophilic aromatic substitution .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene
  • 1-Bromo-2,3,5,6-tetrafluorobenzene
  • 1-Bromo-2-butyne

Uniqueness

1-Bromo-2-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzene is unique due to the presence of both bromine and tetrafluoroethoxy groups, which impart distinct chemical properties. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

Molecular Formula

C8H4Br2F4O

Molecular Weight

351.92 g/mol

IUPAC Name

1-bromo-2-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzene

InChI

InChI=1S/C8H4Br2F4O/c9-5-3-1-2-4-6(5)15-7(10,11)8(12,13)14/h1-4H

InChI Key

WYBBTIHYJWWYGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC(C(F)(F)F)(F)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.